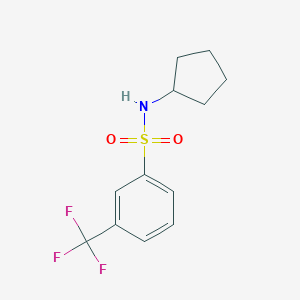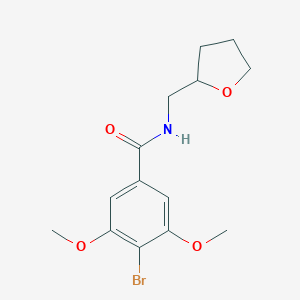![molecular formula C13H9F4NO3S B263062 3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)
3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide, also known as TFPB, is a chemical compound widely used in scientific research for its unique properties. TFPB is a sulfonamide derivative that has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide is not fully understood. However, it is believed to act by binding to the active site of CA IX, inhibiting its activity. This, in turn, leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth. 3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has also been found to inhibit the activity of other enzymes, including carbonic anhydrase XII (CA XII) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. 3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has also been found to have anti-inflammatory and analgesic effects, making it a promising compound for the treatment of inflammatory diseases. Additionally, 3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has been found to inhibit the activity of CA IX, CA XII, and MMPs, which are involved in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of CA IX, making it useful for studying the role of this enzyme in cancer. 3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has also been found to have anti-inflammatory and analgesic effects, making it useful for studying the mechanisms of these processes. However, 3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide also has some limitations. It is a complex compound to synthesize, and the synthesis process requires careful attention to detail to ensure a high yield of the final product. Additionally, 3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for the research on 3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide. One direction is to further investigate its potential as a cancer treatment. 3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. However, more research is needed to understand its safety and efficacy in humans. Another direction is to investigate its potential as an anti-inflammatory and analgesic agent. 3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has been found to have these effects, making it a promising compound for the treatment of inflammatory diseases. Finally, further research is needed to understand the mechanism of action of 3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide. While it is believed to act by inhibiting the activity of CA IX, more research is needed to fully understand its mechanism of action and its effects on other enzymes and physiological processes.
Conclusion:
In conclusion, 3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide is a unique compound with potential applications in various fields of scientific research. It has been found to act as a potent inhibitor of CA IX, inhibit the growth of cancer cells, and have anti-inflammatory and analgesic effects. While 3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has several advantages for lab experiments, it also has some limitations, including its complex synthesis process and limited understanding of its safety and efficacy in humans. Future research on 3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide should focus on investigating its potential as a cancer treatment, anti-inflammatory and analgesic agent, and understanding its mechanism of action.
Méthodes De Synthèse
The synthesis of 3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide involves a multi-step process that starts with the reaction of 4-trifluoromethoxy aniline with fluoroacetyl chloride to form 4-(trifluoromethoxy)phenyl)acetamide. This intermediate is then treated with benzenesulfonyl chloride in the presence of a base to yield 3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide. The overall synthesis method is complex and requires careful attention to detail to ensure a high yield of the final product.
Applications De Recherche Scientifique
3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has been extensively used in scientific research due to its unique properties. It has been found to act as a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. 3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, 3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide has been found to have anti-inflammatory and analgesic effects, making it a promising compound for the treatment of inflammatory diseases.
Propriétés
Nom du produit |
3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide |
|---|---|
Formule moléculaire |
C13H9F4NO3S |
Poids moléculaire |
335.28 g/mol |
Nom IUPAC |
3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9F4NO3S/c14-9-2-1-3-12(8-9)22(19,20)18-10-4-6-11(7-5-10)21-13(15,16)17/h1-8,18H |
Clé InChI |
RCIKBIFUVVQTRG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F)F |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262985.png)







![4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B263014.png)
